molecular formula C18H17NO3S B2861770 1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797703-03-7

1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2861770
CAS No.: 1797703-03-7
M. Wt: 327.4
InChI Key: VLCTYEPYZLCIQT-UHFFFAOYSA-N
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Description

1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a synthetically complex spirocyclic compound that serves as a versatile and privileged scaffold in modern drug discovery efforts. Its core structure, featuring a spiro-fused benzofuranone and a piperidine ring, is of significant interest in the design of three-dimensional fragments for targeting challenging protein interfaces, particularly in central nervous system (CNS) disorders . The 4-methylthiophene-2-carbonyl moiety attached to the spiro-piperidine nitrogen is a key functional handle, suggesting its potential application as a synthetic intermediate for the development of Proteolysis-Targeting Chimeras (PROTACs). In this context, the molecule could be elaborated into a linker-warhead conjugate, connecting an E3 ubiquitin ligase recruiter to a target protein-binding ligand to induce the degradation of specific disease-causing proteins. As a high-value screening compound, it provides medicinal chemists with a three-dimensional template for library synthesis aimed at discovering novel bioactive molecules for oncology, neurodegenerative diseases, and other therapeutic areas. Its rigid, spirocyclic architecture is strategically valuable for exploring novel chemical space and improving the physicochemical properties of lead compounds. This product is intended for research purposes as a chemical probe or building block and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1'-(4-methylthiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12-9-15(23-10-12)16(20)19-8-4-7-18(11-19)14-6-3-2-5-13(14)17(21)22-18/h2-3,5-6,9-10H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCTYEPYZLCIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Target/Application Key Differences Reference
1'-(4-Methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one 4-Methylthiophene-2-carbonyl S1R (hypothesized) Thiophene group enhances hydrophobicity; methyl group may reduce steric hindrance Inferred
(S)-/(R)-[18F]Fluspidine 1'-Benzyl, 3-(2-fluoroethyl) S1R PET imaging Fluorine radiolabel for imaging; benzyl group increases lipophilicity
WMS-1813 3-(3-Fluoropropyl) S1R imaging Fluoropropyl chain improves blood-brain barrier penetration
1'-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one 2-Bromobenzoyl Unknown (structural analog) Bromine atom may enable halogen bonding; bulkier aromatic substituent
3H-Spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 37663-46-0) Unsubstituted Pharmaceutical intermediate Lack of acyl group reduces binding specificity

Substituent Effects on Target Binding

  • Hydrophobic Interactions : The 4-methylthiophene moiety in the target compound provides moderate hydrophobicity compared to bulkier groups like 1-(3-phenylbutyl)piperidine in . Larger hydrophobic groups (e.g., phenylbutyl) increase RMSD values (>4 Å) in docking studies, suggesting altered orientation in S1R binding pockets .
  • Electronic Effects : The thiophene ring’s sulfur atom may engage in π-π stacking or dipole interactions, unlike purely aliphatic substituents (e.g., fluoropropyl in WMS-1813) .

Sigma-1 Receptor (S1R) Targeting

Spiro benzofuran-piperidine derivatives are established S1R ligands with applications in neuroimaging (e.g., [18F]fluspidine) and therapeutics. The target compound’s thiophene substituent may optimize binding kinetics by balancing hydrophobicity and steric bulk, though direct binding data are lacking .

Biological Activity

1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spiro structure that combines elements of benzofuran and piperidine, along with a methylthiophene moiety. This structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many spiro compounds have demonstrated effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in modulating inflammatory pathways.
  • Anticancer Potential : The ability to inhibit tumor growth has been noted in related compounds.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related thiophene derivatives reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

CompoundActivity AgainstMechanism
Thiophene Derivative AE. coli, S. aureusMembrane disruption
Thiophene Derivative BC. albicansMetabolic pathway interference

Anti-inflammatory Effects

Research on structurally similar compounds has revealed their potential to inhibit pro-inflammatory cytokines. For instance, derivatives have been tested in models of rheumatoid arthritis, showing reduced inflammation and joint damage .

Anticancer Studies

In vitro studies on related spiro compounds have demonstrated their ability to induce apoptosis in cancer cell lines. The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis of various thiophene derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting a potential for development into therapeutic agents .

Case Study 2: Anti-inflammatory Action

In vivo experiments using animal models for arthritis showed that specific analogs reduced inflammation markers significantly compared to control groups. These findings support the hypothesis that the compound may possess anti-inflammatory properties akin to established non-steroidal anti-inflammatory drugs (NSAIDs) .

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